molecular formula C7H4BrF2NO B13475987 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one

1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one

Cat. No.: B13475987
M. Wt: 236.01 g/mol
InChI Key: DTKYQODOMHNCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethanone moiety

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanone group. One common synthetic route includes the reaction of 6-bromopyridine with difluoroacetic acid under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H4BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,7H

InChI Key

DTKYQODOMHNCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)C(F)F

Origin of Product

United States

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